
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid typically involves the reaction of pyrrole derivatives with trifluoromethylated reagents. One common method includes the reaction of 3-(1H-pyrrol-2-yl)propanoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols.
Substitution: Formation of various trifluoromethyl-substituted derivatives.
Scientific Research Applications
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
- 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid
- 4,4,4-trifluoro-3-(1H-pyrrol-1-yl)butanoic acid
Uniqueness
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid is unique due to the specific positioning of the trifluoromethyl group and the pyrrole ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H8F3NO2 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)5(4-7(13)14)6-2-1-3-12-6/h1-3,5,12H,4H2,(H,13,14) |
InChI Key |
AIVSMHOMPQMSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



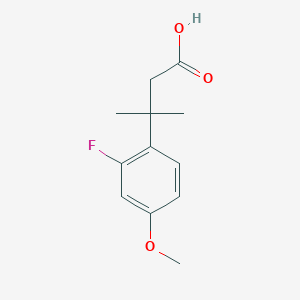


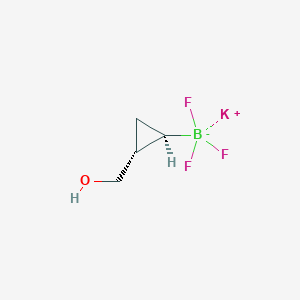
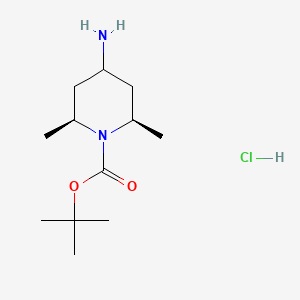

![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
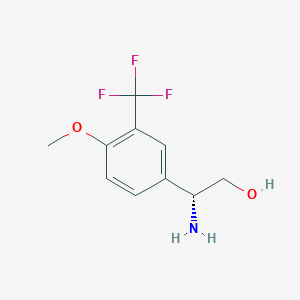
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
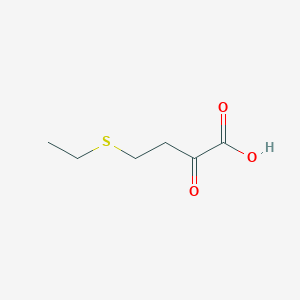
aminehydrochloride](/img/structure/B13586788.png)
